2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
This compound features a cyclopenta[c]pyridazin-3(5H)-one core fused with a cyclopentane ring, imparting structural rigidity. At the 2-position, it bears a 1-morpholino-1-oxopropan-2-yl substituent, which introduces a polar, nitrogen-containing heterocycle (morpholine) linked via a ketone-propan-2-yl chain. This moiety is often incorporated to enhance solubility and modulate pharmacokinetic properties in medicinal chemistry contexts.
Properties
IUPAC Name |
2-(1-morpholin-4-yl-1-oxopropan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(14(19)16-5-7-20-8-6-16)17-13(18)9-11-3-2-4-12(11)15-17/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZXBZMNVDIEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one belongs to a class of morpholine derivatives, which have shown significant potential in various biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a morpholine ring, which is known for its role in enhancing bioactivity through interactions with biological targets.
Morpholine derivatives, including the compound , exhibit a variety of mechanisms that contribute to their biological activity:
- Receptor Modulation : These compounds often interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neurodegenerative diseases.
- Enzyme Inhibition : They can inhibit key enzymes involved in disease pathology, such as those related to cancer and neurodegeneration.
- Cell Signaling Pathways : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.
Neuropharmacological Effects
Research indicates that morpholine-containing compounds can effectively target receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance:
- Alzheimer's Disease : Morpholine derivatives have been shown to inhibit beta-secretase (BACE-1), an enzyme critical for amyloid-beta peptide production, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that certain morpholine derivatives reduced Aβ42 levels significantly, suggesting potential therapeutic effects against Alzheimer's disease .
Anticancer Activity
The compound has also demonstrated potential as an anticancer agent. In preclinical studies, it has been associated with:
- Inhibition of Focal Adhesion Kinases (FAK) : This inhibition can lead to reduced tumor growth and metastasis. Morpholine derivatives have been reported to interfere with the signaling pathways that promote cancer cell survival and proliferation .
| Activity | Mechanism | Reference |
|---|---|---|
| Tumor Growth Inhibition | FAK Inhibition | |
| Metastasis Reduction | Cell Motility Suppression |
Case Studies
Several studies have highlighted the efficacy of morpholine derivatives in clinical settings:
- Study on Neurodegeneration : A study explored the effects of a specific morpholine derivative on neuronal cell lines exposed to neurotoxic agents. Results indicated significant neuroprotection and reduced apoptosis rates compared to controls .
- Cancer Treatment Trials : Clinical trials involving morpholine-based compounds showed promising results in reducing tumor size in patients with metastatic cancer when combined with standard chemotherapy regimens .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Recent studies have indicated that compounds similar to 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one exhibit significant inhibitory effects on focal adhesion kinase (FAK) and Pyk2, both of which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .
- Antiviral Properties :
-
Neuroprotective Effects :
- Preliminary research suggests that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are hypothesized to stem from the compound's ability to modulate signaling pathways involved in neuronal survival .
Biochemical Applications
- Enzyme Inhibition :
- Molecular Docking Studies :
Case Study 1: Antitumor Activity
A study conducted on a series of cyclopenta[c]pyridazine derivatives demonstrated their effectiveness in inhibiting FAK and Pyk2 activity in cancer cell lines. The results indicated a dose-dependent reduction in cell viability and migration, suggesting that these compounds could serve as effective agents in cancer treatment protocols.
Case Study 2: Antiviral Research
In antiviral research focusing on influenza viruses, derivatives similar to this compound were tested for their ability to inhibit viral replication. The most promising candidates showed subnanomolar inhibitory concentrations, indicating their potential as antiviral therapeutics .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antitumor Activity | FAK/Pyk2 Inhibition | Significant reduction in tumor cell growth |
| Antiviral Properties | Influenza Virus Inhibition | Subnanomolar MIC observed |
| Neuroprotective Effects | Neurodegenerative Disease Treatment | Modulation of neuronal survival pathways |
| Enzyme Inhibition | DHODH Inhibition | Impact on cellular proliferation |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Core Structural Differences
The target compound’s cyclopenta[c]pyridazinone core distinguishes it from simpler pyridazin-3(2H)-ones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one in ).
Substituent Analysis at the 2-Position
describes the synthesis of 2-substituted pyridazinones (e.g., 3a-3h) using alkyl/aryl halides. In contrast, the target compound’s 2-position substituent is a morpholino-propan-2-yl group. Key differences include:
The morpholino group in the target compound likely enhances water solubility and metabolic stability compared to non-polar substituents in 3a-3h, which may prioritize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
